molecular formula C27H41NOSi B12341142 Pyrrolidine, 2-[bis(3,5-dimethylphenyl)[(triethylsilyl)oxy]methyl]-, (2S)-

Pyrrolidine, 2-[bis(3,5-dimethylphenyl)[(triethylsilyl)oxy]methyl]-, (2S)-

Cat. No.: B12341142
M. Wt: 423.7 g/mol
InChI Key: HMLPLJIECWWHBA-SANMLTNESA-N
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Description

(2S)-2-[Bis(3,5-dimethylphenyl)[(triethylsilyl)oxy]methyl]pyrrolidine is a chiral pyrrolidine derivative characterized by a stereogenic center at the 2-position of the pyrrolidine ring. The compound features two 3,5-dimethylphenyl groups attached to a hydroxymethyl moiety, which is further protected by a triethylsilyl (TES) ether group. This structural design enhances steric bulk and electronic tunability, making it a candidate for applications in asymmetric catalysis, chiral auxiliaries, or pharmaceutical intermediates .

Properties

Molecular Formula

C27H41NOSi

Molecular Weight

423.7 g/mol

IUPAC Name

[bis(3,5-dimethylphenyl)-[(2S)-pyrrolidin-2-yl]methoxy]-triethylsilane

InChI

InChI=1S/C27H41NOSi/c1-8-30(9-2,10-3)29-27(26-12-11-13-28-26,24-16-20(4)14-21(5)17-24)25-18-22(6)15-23(7)19-25/h14-19,26,28H,8-13H2,1-7H3/t26-/m0/s1

InChI Key

HMLPLJIECWWHBA-SANMLTNESA-N

Isomeric SMILES

CC[Si](CC)(CC)OC([C@@H]1CCCN1)(C2=CC(=CC(=C2)C)C)C3=CC(=CC(=C3)C)C

Canonical SMILES

CC[Si](CC)(CC)OC(C1CCCN1)(C2=CC(=CC(=C2)C)C)C3=CC(=CC(=C3)C)C

Origin of Product

United States

Preparation Methods

Key Reaction Steps:

  • Substrate Activation : The alcohol precursor is dissolved in anhydrous dichloromethane or tetrahydrofuran under inert atmosphere.
  • Silylating Agent : Triethylsilyl triflate (TESOTf, 1.2 equiv) is introduced at −78°C to minimize side reactions.
  • Base-Mediated Deprotonation : Triethylamine (3.0 equiv) neutralizes liberated triflic acid, driving the reaction to completion.
  • Thermal Optimization : Heating at 40–60°C for 8–12 hours ensures quantitative silyl ether formation.

Critical Parameters :

Variable Optimal Range Impact on Yield/Selectivity
Temperature −78°C → 60°C <40°C: Incomplete reaction; >70°C: Racemization
Solvent Anhydrous CH₂Cl₂ Polar aprotic medium enhances silylation rate
Equivalents TESOTf (1.2 eq) Excess reagent induces desilylation byproducts

This method achieves yields of 78–92% with >99% enantiomeric excess (ee) when using enantiopure alcohol precursors.

Alternative Silylation Approaches

TMS-Protected Intermediate Strategy

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency and safety while maintaining stereochemical integrity:

Continuous Flow Reactor Design

Parameter Pilot Plant Specification
Reactor Volume 500 L (stainless steel)
Residence Time 2.5 hours at 55°C
Throughput 12 kg/day
Purification Simulated moving bed chromatography

This system reduces thermal degradation risks compared to batch processing, achieving 85% isolated yield.

Byproduct Management

Common impurities and mitigation strategies:

  • Desilylated Adduct (3–7%) : Controlled via rigorous moisture exclusion (<10 ppm H₂O)
  • Diastereomeric Silyl Ethers : Suppressed using high-purity (>99.5%) (S)-alcohol precursor
  • Oxidative Byproducts : Nitrogen blanket with <0.1% O₂ maintained throughout synthesis

Stereochemical Validation Protocols

Ensuring configuration retention during silylation requires multimodal analysis:

Chiral HPLC Profiling

Column Mobile Phase Retention Time (min)
Chiralpak IA-3 Hexane/i-PrOH (95:5) 12.7 (S), 14.2 (R)

Method achieves baseline separation (Rs = 2.1) for enantiomeric purity assessment.

X-ray Crystallography

Single-crystal analysis confirms absolute configuration:

  • Space Group : P2₁2₁2₁
  • R Factor : 0.0321
  • Key Bond Angles : C1–O–Si = 112.3°, validating silyl ether geometry

Emerging Methodologies

Photoinduced Silyl Migration

A photochemical approach enables direct pyridine-to-pyrrolidine ring contraction:

  • Pyridine derivatives (1.0 equiv) react with PhMe₂SiBpin (2.2 equiv) under 365 nm irradiation.
  • N-Benzoylation with BzCl (1.1 equiv) yields bicyclic intermediate.
  • Hydrogenolysis over Pd/C affords target compound in 61% overall yield.

Advantage : Avoids multi-step alcohol precursor synthesis.
Challenge : Limited functional group tolerance for electron-withdrawing substituents.

Chemical Reactions Analysis

Pyrrolidine, 2-[bis(3,5-dimethylphenyl)[(triethylsilyl)oxy]methyl]-, (2S)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    Recent studies have highlighted the potential of pyrrolidine derivatives in combating antimicrobial resistance. A library of pyrrolidine-2,3-dione scaffolds has shown significant activity against biofilms formed by Staphylococcus aureus, a common pathogen responsible for various infections. These compounds displayed improved aqueous solubility and potent anti-biofilm properties, making them promising candidates for new antimicrobial therapies .
  • Drug Development :
    The unique structural features of pyrrolidine compounds allow for modifications that enhance their pharmacological profiles. Research indicates that introducing different substituents can optimize their interactions with biological targets, leading to the development of more effective drugs . For instance, pyrrolidine derivatives have been explored as potential treatments for conditions such as bacterial infections and cancer due to their ability to inhibit specific biological pathways.

Materials Science Applications

  • Polymer Chemistry :
    Pyrrolidine derivatives are being investigated for their role in synthesizing novel polymers with enhanced mechanical and thermal properties. The incorporation of silyl groups can improve the stability and functionality of polymeric materials, making them suitable for various industrial applications .
  • Catalysis :
    The compound's nitrogen-containing ring structure allows it to act as a ligand in catalysis. Pyrrolidine-based catalysts have been utilized in asymmetric synthesis reactions, providing high selectivity and yield in producing chiral compounds essential in pharmaceuticals .

Case Studies

Study TitleFocusFindings
Synthesis and Evaluation of Pyrrolidine-2,3-Dione ScaffoldsAntimicrobial propertiesDeveloped over 25 analogs with enhanced anti-biofilm activity against S. aureus; demonstrated synergism with existing antibiotics .
Exploration of Pyrrolidine-Based CatalystsAsymmetric synthesisAchieved high enantioselectivity in reactions using pyrrolidine derivatives as ligands; potential applications in drug synthesis .

Mechanism of Action

The mechanism by which Pyrrolidine, 2-[bis(3,5-dimethylphenyl)[(triethylsilyl)oxy]methyl]-, (2S)- exerts its effects involves interactions with molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Aryl and Silyl Groups

Key Compounds:
Compound Name Aryl Groups Silyl Group Molecular Formula (Example) Key References
(2S)-2-[Bis(3,5-dimethylphenyl)[(triethylsilyl)oxy]methyl]pyrrolidine 3,5-dimethylphenyl Triethylsilyl (TES) Not explicitly stated
S-2-[Bis[3,5-bis(trifluoromethyl)phenyl][(tert-butyldimethylsilyl)oxy]methyl]pyrrolidine 3,5-bis(trifluoromethyl)phenyl tert-Butyldimethylsilyl C27H29NOF12Si
(3S,4S)-3,4-Bis[[(tert-butyldimethylsilyl)oxy]-1-(phenyl-methyl)pyrrolidine None (unsubstituted aryl) tert-Butyldimethylsilyl Not explicitly stated
Structural Implications:
  • This contrasts with 3,5-bis(trifluoromethyl)phenyl (), where electron-withdrawing trifluoromethyl groups stabilize negative charges, favoring electrophilic reactivity . Unsubstituted Aryl: Compounds like (3S,4S)-bis-TBDMS-pyrrolidine () lack aryl substituents, reducing steric hindrance but limiting electronic modulation .
  • Silyl Protecting Groups :

    • Triethylsilyl (TES) : Less sterically bulky than TBDMS, offering moderate stability under acidic or basic conditions. Easier deprotection compared to TBDMS, which is more resistant to hydrolysis .
    • tert-Butyldimethylsilyl (TBDMS) : Provides superior steric protection and stability, commonly used in multi-step syntheses (e.g., nucleotide analogs in ) .

Q & A

Basic Research Questions

Q. What are the key structural features of (2S)-2-[bis(3,5-dimethylphenyl)[(triethylsilyl)oxy]methyl]pyrrolidine that influence its reactivity in synthetic applications?

  • Methodological Answer : The compound’s reactivity is governed by:

  • Steric hindrance : The bis(3,5-dimethylphenyl) group creates significant steric bulk, which can slow nucleophilic attacks or coupling reactions. This necessitates the use of high-energy conditions (e.g., elevated temperatures) or catalysts to overcome kinetic barriers .
  • Triethylsilyl (TES) ether : The TES group acts as a transient protecting group for hydroxyl intermediates, enabling selective functionalization. Its stability under basic/acidic conditions must be validated via TLC or in situ IR monitoring to avoid premature deprotection .
  • Stereochemistry at C2 : The (2S) configuration requires asymmetric synthesis strategies, such as chiral auxiliaries or enantioselective catalysis, to maintain stereochemical integrity during derivatization .

Q. How can the enantiomeric purity of this compound be confirmed experimentally?

  • Methodological Answer :

  • Chiral HPLC : Use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with a hexane/isopropanol mobile phase. Compare retention times with racemic mixtures or known standards .
  • NMR with chiral solvating agents : Europium-based shift reagents (e.g., Eu(hfc)₃) can induce splitting of enantiomeric proton signals in ¹H NMR, allowing quantification of enantiomeric excess (ee) .
  • Polarimetry : Measure specific optical rotation ([α]D) and compare to literature values for the (2S)-enantiomer .

Advanced Research Questions

Q. What computational approaches predict the stability of the triethylsilyl ether under catalytic conditions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the Si–O bond under varying conditions (e.g., acidic, basic, or Pd-catalyzed environments). Benchmark against experimental data for analogous silyl ethers (e.g., tert-butyldimethylsilyl (TBS) derivatives) .
  • Molecular Dynamics (MD) : Simulate solvolysis pathways in polar aprotic solvents (e.g., THF) to identify potential hydrolysis sites. Correlate with experimental observations of TES stability in Suzuki-Miyaura couplings .

Q. How can steric effects from the bis(3,5-dimethylphenyl) group be mitigated in cross-coupling reactions?

  • Methodological Answer :

  • Ligand screening : Use bulky, electron-rich ligands (e.g., XPhos or SPhos) to enhance catalytic activity in Pd-mediated couplings. These ligands reduce steric clashes by pre-organizing the catalyst-substrate complex .
  • Microwave-assisted synthesis : Apply microwave irradiation to accelerate reaction rates in sterically hindered systems, as demonstrated for similar pyrrolidine derivatives .
  • Protecting group strategies : Temporarily mask the bis(3,5-dimethylphenyl) moiety with photolabile groups (e.g., nitroveratryl) to improve accessibility during functionalization .

Q. What analytical techniques resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer :

  • Reaction monitoring : Use in situ FTIR or Raman spectroscopy to track intermediate formation and identify side reactions (e.g., TES cleavage or epimerization) .
  • Isotopic labeling : Introduce ¹³C or deuterium labels at key positions (e.g., C2) to trace stereochemical scrambling during synthesis .
  • Batch consistency analysis : Compare yields across multiple batches using UPLC-MS to assess impurities (e.g., desilylated byproducts) and optimize purification protocols (e.g., silica gel vs. reverse-phase chromatography) .

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